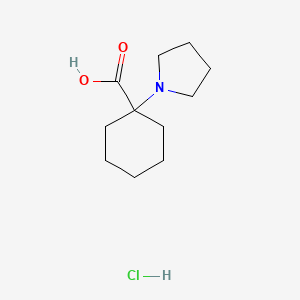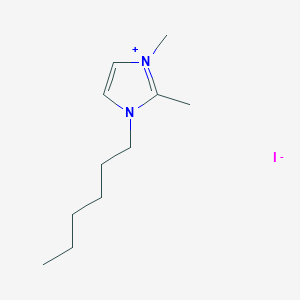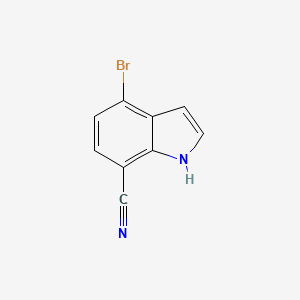
4-Bromo-1h-indole-7-carbonitrile
Vue d'ensemble
Description
4-Bromo-1h-indole-7-carbonitrile is a chemical compound with the molecular formula C9H5BrN2 . It has a molecular weight of 221.06 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Bromo-1h-indole-7-carbonitrile is 1S/C9H5BrN2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4,12H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Bromo-1h-indole-7-carbonitrile is a solid at room temperature . . The compound should be stored in a dry place at room temperature .Applications De Recherche Scientifique
Antiviral Activity
4-Bromo-1h-indole-7-carbonitrile: derivatives have been studied for their potential as antiviral agents. For instance, indole derivatives have shown inhibitory activity against influenza A and other viruses . The indole nucleus is a key pharmacophore in the development of new antiviral compounds due to its ability to bind with high affinity to multiple receptors, which is crucial for the inhibition of viral replication.
Anti-inflammatory Activity
Indole compounds, including those derived from 4-Bromo-1h-indole-7-carbonitrile, are known to possess anti-inflammatory properties. This is particularly important in the treatment of chronic inflammatory diseases and for the development of new anti-inflammatory drugs. The indole scaffold’s versatility allows for the synthesis of a variety of derivatives to screen for pharmacological activities .
Anticancer Applications
The indole structure is significant in cancer research due to its presence in compounds that exhibit anticancer activities. Researchers have synthesized various indole derivatives to explore their therapeutic potential. Some derivatives have been used as reactants for the preparation of tryptophan dioxygenase inhibitors, which can act as potential anticancer immunomodulators .
Antimicrobial Potential
Indole derivatives, including those based on 4-Bromo-1h-indole-7-carbonitrile, have shown good antimicrobial potential. This includes activity against a broad spectrum of pathogens, making them valuable in the search for new antimicrobial agents .
Synthesis of Heterocyclic Compounds
Indoles are commonly used in multicomponent reactions for the synthesis of various heterocyclic compounds. These reactions are crucial for the design of new polycyclic structures with potential chemical and biomedical relevance. The incorporation of indole scaffolds can lead to promising new heterocycles .
Chemical Synthesis and Drug Design
The indole nucleus is an important component in the synthesis of natural products and drug molecules. Its incorporation into medicinal compounds enhances biological activity and can lead to the development of new drugs. The reactivity of the indole ring allows for diverse chemical modifications, which is essential in drug design and discovery .
Safety and Hazards
Orientations Futures
While specific future directions for 4-Bromo-1h-indole-7-carbonitrile are not mentioned in the available literature, indole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities . They are being explored for their potential in treating a variety of conditions, including viral infections, inflammation, cancer, and more .
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them valuable in the development of new therapeutic derivatives.
Mode of Action
The exact mode of action can vary depending on the specific indole derivative and its target. Many indole derivatives work by interacting with their targets and causing changes in cellular processes .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely. Many factors can influence their absorption, distribution, metabolism, and excretion (ADME) properties, including their chemical structure and the specific biological system in which they are used .
Result of Action
The result of the action of indole derivatives can vary widely depending on their specific biological activity. For example, some may inhibit the growth of cancer cells, while others may reduce inflammation or fight off viral infections .
Action Environment
The action of indole derivatives can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its ability to interact with its target .
Propriétés
IUPAC Name |
4-bromo-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCFPOKROROTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694637 | |
| Record name | 4-Bromo-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1167055-46-0 | |
| Record name | 4-Bromo-1H-indole-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




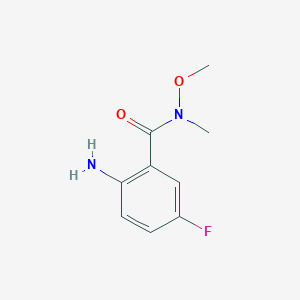

![7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523548.png)


![3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523551.png)


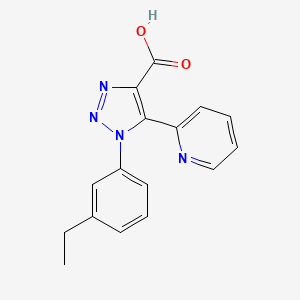
![1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1523558.png)
